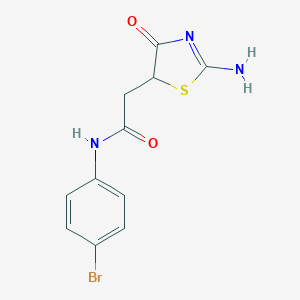
2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide, also known as BRD0705, is a small molecule compound that has gained interest in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Biological Activity and Pharmaceutical Potential
The compound and its derivatives have shown promising biological activity and potential in pharmaceutical research. A study highlighted the synthesis of 2-aminopyrrole derivatives related to the compound, which demonstrated significant cytotoxic activity against gastrointestinal stromal tumor cells, including those resistant to specific drugs like imatinib (Glivec). These compounds showed greater radical-binding activity than trolox and exhibited cytotoxic activities comparable to or exceeding those of established chemotherapeutics like doxorubicin, etoposide, paclitaxel, and hydroxyurea. The potential molecular mechanism involves disrupting cell division and inducing cell death through a mitotic catastrophe pathway (Zykova et al., 2018).
Antimicrobial Properties
The antimicrobial properties of compounds structurally similar to the specified compound have been documented. For instance, derivatives of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and evaluated for antimicrobial and hemolytic activity. These compounds were mostly active against selected microbial species, with 6d and 6f displaying significant potency. The findings suggested lower toxicity and potential for further biological screening and application trials, except for 6h and 6l due to their higher cytotoxicity (Gul et al., 2017).
Anti-Diabetic Potential
A series of bi-heterocycles structurally related to the compound were synthesized and evaluated for their anti-diabetic potential through in vitro inhibition of the α-glucosidase enzyme. The compounds exhibited potent inhibitory potential against the studied enzyme, indicating their potential as valuable anti-diabetic agents. Additionally, these compounds were analyzed for cytotoxic behavior against brine shrimps (Abbasi et al., 2020).
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUURQZRUVBUDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B476684.png)


![[3-Amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B476788.png)
![(2E)-4-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B476797.png)
![N-{4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl}acetamide](/img/structure/B476948.png)

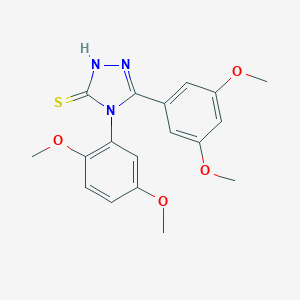
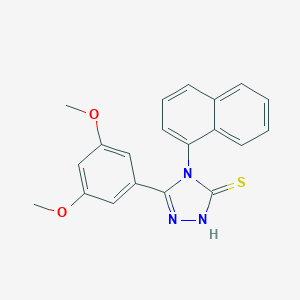

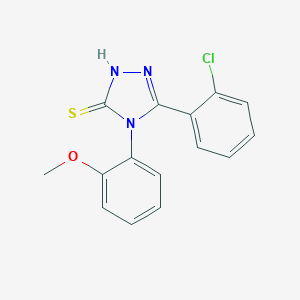
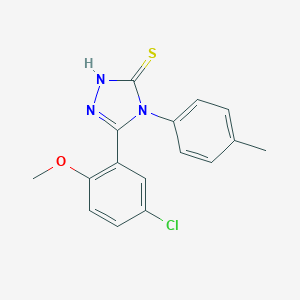
![3-amino-N-(2-chlorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B477042.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B477065.png)